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molecular formula C10H10N2O2S B3170505 7-(Methylsulfonyl)quinolin-3-amine CAS No. 944401-82-5

7-(Methylsulfonyl)quinolin-3-amine

Cat. No. B3170505
M. Wt: 222.27
InChI Key: XAEZFBGIRMELPG-UHFFFAOYSA-N
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Patent
US08563549B2

Procedure details

To a suspension of 7-(methylsulfonyl)-3-nitroquinoline (85 mg, 0.4 mmol) in EtOAc (6 mL) under argon, was added 10% Pd/C (22 mg, 0.04 mmol). A H2 balloon was connected to the reaction flask, the flask was purged with H2 three times and the reaction mixture was allowed to stir under H2 atmosphere for 18 h. Unreacted starting material could be seen settling to the bottom of the flask together with the catalyst. The solids were removed from the EtOAc solution by filtration. Evaporation of EtOAc under reduced pressure yielded 7-(methylsulfonyl)-3-quinolylamine (22 mg, 30%). LC/MS (m/z): 223.0 (MH+), Rt 1.10 minutes.
Name
7-(methylsulfonyl)-3-nitroquinoline
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[C:10]([N+:15]([O-])=O)[CH:11]=[N:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3]>CCOC(C)=O.[Pd]>[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[C:10]([NH2:15])[CH:11]=[N:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
7-(methylsulfonyl)-3-nitroquinoline
Quantity
85 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C2C=C(C=NC2=C1)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
22 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir under H2 atmosphere for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was purged with H2 three times
CUSTOM
Type
CUSTOM
Details
The solids were removed from the EtOAc solution by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of EtOAc under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C2C=C(C=NC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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